molecular formula C15H26O2 B1253129 7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene

7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene

Cat. No. B1253129
M. Wt: 238.37 g/mol
InChI Key: SOZSXJHFVBBAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene is a natural product found in Cryptomeria japonica, Chimonanthus praecox, and other organisms with data available.

Scientific Research Applications

Renewable Polyurethanes from Plant-Oil-Derived Monomers

Research by Unverferth et al. (2013) discusses the use of a catalyzed polycondensation reaction involving fatty acid-derived dimethyl dicarbamates and diols as a non-isocyanate route to renewable polyurethanes. This process highlights the potential of utilizing plant-oil-derived dicarboxylic acids for sustainable polyurethane production (Unverferth, Kreye, Prohammer, & Meier, 2013).

Conformational Studies of MCP-1-enes

Akther et al. (2016) synthesized a series of MCP-1-enes, including 4,22-dihydroxy-1,2-dimethyl[2.10]MCP-1-ene, to study their conformational behavior. The structural analysis of these compounds provided insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the chemical properties and potential applications of these compounds (Akther, Islam, Rahman, Georghiou, Matsumoto, Tanaka, Thuéry, Redshaw, & Yamato, 2016).

Synthesis and Structure of Polyfulvene Derivatives

Schönholzer et al. (1980) conducted research on the structure of cationic poly(6,6-dimethylfulvene) and related model compounds. Their work contributes to understanding the polymerization and potential applications of such fulvene derivatives in various scientific fields (Schönholzer, Slongo, Rentsch, & Neuenschwander, 1980).

Organocatalysis by Triazabicyclodecene

Pratt et al. (2006) investigated 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Their findings highlight the potential of TBD in catalyzing these reactions, offering a simple and accessible methodology for future studies in tailor-made polyesters (Pratt, Lohmeijer, Long, Waymouth, & Hedrick, 2006).

Synthesis of Cubebol from Carvone

Torii and Okamoto (1976) described the synthesis of cubebol from (−)-carvone, using key intermediates like 7,10-trans-2,6-epi-2-acetoxy-7-isopropyl-10-methyltricyclo[4.4.0.01,5]decan-4-one. This work demonstrates the potential of electrochemical acetoxylation in the synthesis of complex organic compounds (Torii & Okamoto, 1976).

Nanocatalysis with Triazabicyclo[4.4.0]dec-5-ene

Wu and Tian (2014) explored the immobilization of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene on magnetic γ-Fe2O3 nanoparticles as a recyclable nanocatalyst. This innovative approach is significant for the efficient and selective synthesis of organic carbonates, showcasing the potential of magnetic nanocatalysts in organic synthesis (Wu & Tian, 2014).

Spiro Compounds from Potato Tubers

Malmberg (1982) isolated new isoprenoid compounds, including 6,10-dimethylspiro[4,5]dec-6-ene-2,8-dione, from potato tubers infected with Phoma exigua. This research contributes to our understanding of natural product chemistry and the potential applications of these compounds in various fields (Malmberg, 1982).

properties

Product Name

7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3

InChI Key

SOZSXJHFVBBAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C

synonyms

oplodiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene

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